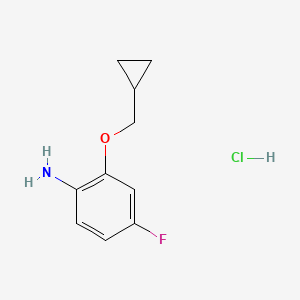
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride
概要
説明
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride is an organic compound that features a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and cyclopropylmethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in cyclopropylmethanol with the amino group in 4-fluoroaniline. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the product with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-chloroaniline hydrochloride
- 2-(Cyclopropylmethoxy)-4-bromoaniline hydrochloride
- 2-(Cyclopropylmethoxy)-4-iodoaniline hydrochloride
Uniqueness
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate in drug development.
生物活性
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1333994-64-1
- Molecular Formula : CHClFNO
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can interact with various receptors, influencing cellular signaling and function.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Anticancer Properties :
- Research focused on the compound's ability to inhibit cancer cell lines showed promising results. The compound demonstrated a dose-dependent reduction in cell viability in vitro, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Enzyme Interaction :
- Investigations into the compound's interaction with metabolic enzymes revealed that it acts as a reversible inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs.
特性
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDCLFAAUWMVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















